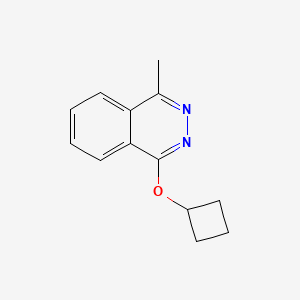![molecular formula C11H6N2O3 B2689476 Chromeno[2,3-d]pyrimidine-2,4-dione CAS No. 74901-20-5](/img/structure/B2689476.png)
Chromeno[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromeno[2,3-d]pyrimidine-2,4-dione is a chemical compound that has been synthesized and studied for its potential biological activities . It is a derivative of chromeno pyrimidine dione, which is fused with an indole moiety . The compound has been examined for Acetyl CoA inhibitory activity and anti-inflammatory activity against MMP-2 and MMP-9 .
Synthesis Analysis
The synthesis of Chromeno[2,3-d]pyrimidine-2,4-dione derivatives involves a three-component reaction between barbituric acid, indole, and aromatic aldehydes using L-Proline as a catalyst . The structures of the synthesized compounds were confirmed by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of Chromeno[2,3-d]pyrimidine-2,4-dione derivatives was confirmed by spectroscopic techniques . Further molecular docking studies were carried out using a 1PG4 receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Chromeno[2,3-d]pyrimidine-2,4-dione derivatives include a three-component reaction between barbituric acid, indole, and aromatic aldehydes .Scientific Research Applications
Synthesis Techniques
- Chromeno[2,3-d]pyrimidine-2,4-dione derivatives with a nitroketene-aminal moiety have been synthesized efficiently via a four-component reaction, highlighting the method's ease, good yields, and straightforward purification processes (Alizadeh, Ghanbaripour, & Ng, 2015).
- Novel heteroannulated chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidines and chromeno[3′′,2′′:5′,6′]pyrido[2′,3′:4,5]pyrimido[1,2,4] triazines have been synthesized and characterized for antimicrobial evaluation, demonstrating diverse inhibitory effects on microorganisms (Allehyani, 2022).
Chemical Properties and Applications
- A colorimetric chemosensor using chromeno[d]pyrimidine-2,5-dione/thione derivatives showed excellent sensitivity towards Hg2+ ions, indicating potential applications in environmental monitoring and analysis (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).
- The synthesis of chromeno[2,3-d]pyrimidine-diones using SMA/Py/ZnO catalysts has been reported, highlighting the use of zinc oxide nanoparticles on polymer support for improved catalytic activity (Daraie & Heravi, 2019).
- Studies on the binding of urea and thiourea with a barbiturate derivative of chromeno[2,3-d]pyrimidine-2,4-dione provided insights into hydrogen-bonded complexes and their theoretical implications (Dixit, Shukla, Mishra, Mishra, & Roesky, 2010).
Catalysis and Green Chemistry
- Tannic acid has been used as a green catalyst for synthesizing functionalized chromeno-pyrimidine-2,5-dione/thione derivatives, emphasizing the use of environmentally friendly methods in the synthesis of fused pyrimidines (Puvithra & Parthiban, 2020).
- A green route for the synthesis of chromeno[2,3-d]pyrimidinetriones has been established using Sc(OTf)3 as a recyclable catalyst under solvent-free conditions, highlighting the method's efficiency and environmental friendliness (Kumari, Kumar, Gajaganti, Srivastava, & Singh, 2019).
Mechanism of Action
The mechanism of action of Chromeno[2,3-d]pyrimidine-2,4-dione derivatives involves inhibitory activity against Acetyl CoA . They also exhibit anti-inflammatory activity against MMP-2 and MMP-9 . Molecular docking studies suggest that these compounds exhibit a high binding affinity by establishing hydrogen bonds .
Future Directions
The future directions for research on Chromeno[2,3-d]pyrimidine-2,4-dione derivatives could involve further exploration of their potential biological activities, including their inhibitory activity against Acetyl CoA and anti-inflammatory activity against MMP-2 and MMP-9 . Additionally, further molecular docking studies could provide more insights into their mechanism of action .
properties
IUPAC Name |
chromeno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c14-9-7-5-6-3-1-2-4-8(6)16-10(7)13-11(15)12-9/h1-5H,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCRAXOACCPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2689393.png)
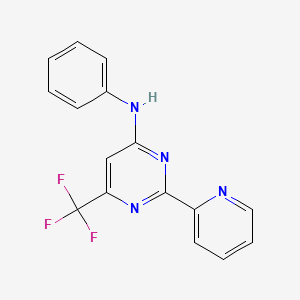
![5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2689396.png)
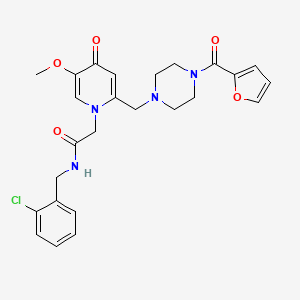

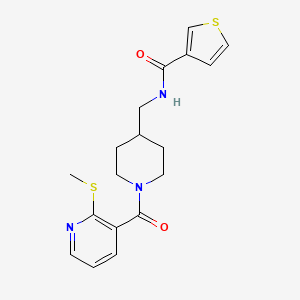
![tert-Butyl 3',4'-dihydro-2'H-spiro[azetidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B2689406.png)
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2689407.png)
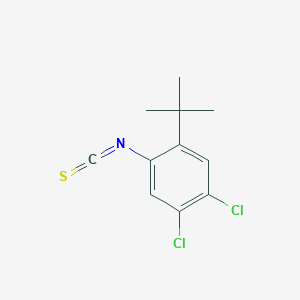
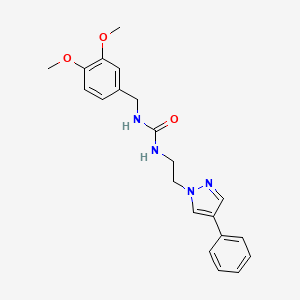
![2-(Oxan-4-yl)-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2689413.png)
